molecular formula C9H9NO3 B224147 Benzoylcarbamic acid methyl ester

Benzoylcarbamic acid methyl ester

Cat. No. B224147
M. Wt: 179.17 g/mol
InChI Key: YBCCANQGQBCDKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoylcarbamic acid methyl ester, also known as methyl N-benzoylcarbamate, is a chemical compound that belongs to the class of carbamates. It is widely used in scientific research for its unique properties and applications.

Mechanism of Action

Benzoylcarbamic acid Benzoylcarbamic acid methyl ester ester acts as a carbamate inhibitor, which means it inhibits the activity of enzymes that contain a carbamate group. It binds to the active site of the enzyme and forms a covalent bond with the carbamate group, thereby inhibiting the enzyme activity. This mechanism of action is widely used in the development of drugs that target specific enzymes.
Biochemical and Physiological Effects:
Benzoylcarbamic acid Benzoylcarbamic acid methyl ester ester has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. This inhibition leads to an increase in the concentration of acetylcholine, which can result in various physiological effects such as muscle spasms and convulsions.

Advantages and Limitations for Lab Experiments

Benzoylcarbamic acid Benzoylcarbamic acid methyl ester ester has various advantages and limitations for lab experiments. One of the advantages is its ability to inhibit the activity of specific enzymes, which can be useful in the development of drugs that target these enzymes. However, one of the limitations is its toxicity, which can pose a risk to researchers working with this compound.

Future Directions

There are various future directions for the research and development of Benzoylcarbamic acid Benzoylcarbamic acid methyl ester ester. One of the directions is the development of new carbamate inhibitors that can target specific enzymes. Another direction is the development of new synthetic methods for the production of Benzoylcarbamic acid Benzoylcarbamic acid methyl ester ester and other carbamates. Additionally, the use of Benzoylcarbamic acid Benzoylcarbamic acid methyl ester ester in the development of new chiral molecules is an area of interest for future research.
Conclusion:
In conclusion, Benzoylcarbamic acid Benzoylcarbamic acid methyl ester ester is a chemical compound that has various applications in scientific research. Its unique properties and mechanism of action make it a valuable tool in the development of new drugs and organic compounds. However, its toxicity and limitations should be taken into consideration when working with this compound. Future research and development of Benzoylcarbamic acid Benzoylcarbamic acid methyl ester ester and other carbamates will continue to contribute to the advancement of scientific knowledge and the development of new technologies.

Synthesis Methods

Benzoylcarbamic acid Benzoylcarbamic acid methyl ester ester can be synthesized by the reaction of benzoyl chloride with Benzoylcarbamic acid methyl esteramine in the presence of a base such as sodium hydroxide. The reaction results in the formation of the desired product, which can be purified by recrystallization.

Scientific Research Applications

Benzoylcarbamic acid Benzoylcarbamic acid methyl ester ester is widely used in scientific research for various applications. It is used as a reagent in the synthesis of various organic compounds. It is also used as a precursor in the synthesis of other carbamates, which are used as drugs and pesticides. Benzoylcarbamic acid Benzoylcarbamic acid methyl ester ester is also used as a starting material in the synthesis of chiral molecules.

properties

Product Name

Benzoylcarbamic acid methyl ester

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

methyl N-benzoylcarbamate

InChI

InChI=1S/C9H9NO3/c1-13-9(12)10-8(11)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11,12)

InChI Key

YBCCANQGQBCDKC-UHFFFAOYSA-N

SMILES

COC(=O)NC(=O)C1=CC=CC=C1

Canonical SMILES

COC(=O)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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